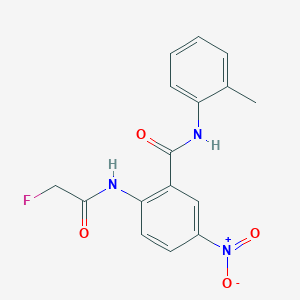

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Description

Properties

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Introduction

This compound (CAS No: 56287-72-0) is a complex benzamide derivative with potential applications in medicinal chemistry and materials science.[1][2] Its structure, featuring a nitro group, an o-tolyl amide linkage, and a fluoroacetamide moiety, suggests a range of potential chemical and biological activities. The incorporation of a fluorine atom is a common strategy in drug development to modulate metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in established chemical principles. The narrative is designed for researchers and professionals, emphasizing not just the procedural steps but the underlying rationale for key experimental choices.

The synthesis is logically approached via a two-step sequence. The core benzamide structure is first constructed by forming an amide bond between 2-amino-5-nitrobenzoic acid and o-toluidine. The resulting intermediate, 2-amino-5-nitro-N-(o-tolyl)benzamide, is a known compound used in the synthesis of various active molecules.[4][5][6] This precursor is then selectively acylated at the 2-amino position using a fluoroacetylating agent to yield the final product. This strategy ensures high regioselectivity and provides a reliable pathway to the target compound.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages: (1) Amide coupling to form the benzamide backbone, and (2) N-fluoroacetylation to install the final functional group.

Caption: Two-step synthesis of the target benzamide.

Part 1: Synthesis of Precursor: 2-Amino-5-nitro-N-(o-tolyl)benzamide

Principle and Rationale

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, this reaction does not proceed readily without activation of the carboxylic acid, as the amine is basic and the carboxylic acid is acidic, leading to a non-productive acid-base reaction. The most robust and classical method for activation is the conversion of the carboxylic acid to a highly reactive acyl chloride.

In this protocol, 2-amino-5-nitrobenzoic acid is treated with an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This converts the carboxyl group into the corresponding acyl chloride, a potent electrophile. The subsequent introduction of the nucleophilic amine, o-toluidine, results in a rapid and efficient coupling reaction. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of the reacting amine and driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide

1. Acid Chloride Formation:

- To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-nitrobenzoic acid (1.0 eq).

- Suspend the solid in an excess of thionyl chloride (SOCl₂, ~5-10 eq) or in an inert solvent like dichloromethane (DCM) followed by the addition of oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.

- Heat the mixture to reflux (for SOCl₂) or stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂, CO, CO₂) evolution.

- Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood. The resulting crude 2-amino-5-nitrobenzoyl chloride is typically used immediately in the next step without further purification.

2. Amide Coupling:

- Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

- In a separate flask, dissolve o-toluidine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) in the same dry solvent.

- Cool the amine solution to 0 °C in an ice bath.

- Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up and Purification:

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

- The resulting crude solid, 2-amino-5-nitro-N-(o-tolyl)benzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reagent Summary (Part 1)

| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |

| 2-Amino-5-nitrobenzoic acid | 182.14 | Starting Material | 1.0 eq |

| Thionyl Chloride (SOCl₂) | 118.97 | Activating Agent | ~5-10 eq (as reagent/solvent) |

| o-Toluidine | 107.15 | Nucleophile | 1.1 eq |

| Triethylamine (Et₃N) | 101.19 | Base | 1.5 eq |

| Dichloromethane (DCM) | 84.93 | Solvent | - |

Part 2: Synthesis of this compound

Principle and Rationale

The final step involves the selective N-acylation of the 2-amino group of the synthesized precursor. The aniline-type amino group at the C2 position is sufficiently nucleophilic to react with an electrophilic acylating agent. Fluoroacetyl chloride is an excellent choice for this transformation due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of fluoroacetyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release a chloride ion. As in the previous step, a base is required to scavenge the HCl produced. Pyridine is often a good choice as it can also serve as a nucleophilic catalyst. The reaction is typically performed at low temperatures to control its exothermicity and minimize potential side reactions.

Experimental Protocol: N-Fluoroacetylation

1. Reaction Setup:

- Dissolve the purified 2-amino-5-nitro-N-(o-tolyl)benzamide (1.0 eq) from Part 1 in dry dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere.

- Add dry pyridine (1.5-2.0 eq) to the solution.

- Cool the mixture to 0 °C using an ice bath.

2. Acylation:

- Slowly add fluoroacetyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C. Maintain the temperature below 5 °C during the addition.

- Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 6-18 hours.

- Monitor the disappearance of the starting material by TLC.

3. Work-up and Purification:

- After the reaction is complete, dilute the mixture with DCM.

- Wash the organic solution sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.

- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

- The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a pure solid.

Reagent Summary (Part 2)

| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |

| 2-Amino-5-nitro-N-(o-tolyl)benzamide | 271.27 | Starting Material | 1.0 eq |

| Fluoroacetyl Chloride | 96.49 | Acylating Agent | 1.2 eq |

| Pyridine | 79.10 | Base / Catalyst | 1.5-2.0 eq |

| Dichloromethane (DCM) | 84.93 | Solvent | - |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the two-part synthesis.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. ¹⁹F NMR is essential to verify the presence of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₆H₁₄FN₃O₄, MW: 331.30).[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches, C=O (amide) stretches, and N-O (nitro) stretches.

-

Melting Point: To assess the purity of the final crystalline solid.

Safety Considerations

-

Handling of Reagents: Thionyl chloride, oxalyl chloride, and fluoroacetyl chloride are highly corrosive, toxic, and moisture-sensitive. They must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Nitroaromatic Compounds: The starting material, intermediate, and final product are nitroaromatic compounds. These should be handled with care as this class of compounds can be toxic. Avoid inhalation of dust and skin contact.

-

Reaction Conditions: The acylation steps can be exothermic. The controlled, dropwise addition of reagents at low temperatures is critical to ensure reaction safety.

-

Waste Disposal: All chemical waste, particularly chlorinated solvents and corrosive reagents, must be disposed of according to institutional and local environmental regulations.

Conclusion

This guide outlines a logical and robust two-step synthetic protocol for producing this compound. By first forming the core benzamide structure via an acyl chloride intermediate and then performing a selective N-fluoroacetylation, the target molecule can be obtained in a controlled and efficient manner. The detailed explanation of the rationale behind each step, combined with a clear workflow and safety guidelines, provides researchers with a comprehensive framework for the successful synthesis and future investigation of this compound.

References

-

Photochemical & Photobiological Sciences. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

-

Journal of Visualized Experiments. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

- Google Patents.

-

Molecules. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Organic & Biomolecular Chemistry. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. [Link]

-

Journal of Medicinal Chemistry. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

Bioorganic & Medicinal Chemistry Letters. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 3D-GCA28772 - 2-2-fluoroacetamido-5-nitro-n-o-tolylbenzami… [cymitquimica.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-nitro-N-(o-tolyl)benzamide_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, a compound of interest in medicinal chemistry. While some fundamental properties are known, this document serves as a detailed roadmap for determining critical experimental parameters such as melting point, solubility, lipophilicity (LogP), and pKa. Furthermore, it outlines the application of key spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis—for structural elucidation and verification. The methodologies presented herein are grounded in established analytical principles, ensuring data integrity and reproducibility, which are paramount in drug discovery and development. This guide is intended to empower researchers with the practical knowledge required to generate a complete physicochemical profile of this and similar benzamide derivatives.

Introduction

Benzamide derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities. The specific compound, this compound, is noted as a functional derivative of fluoroacetic acid and has shown potential as a muscle relaxant with analgesic properties[1]. The journey of such a molecule from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.

This guide provides a holistic approach to characterizing this compound, blending established theoretical principles with practical, field-proven experimental protocols.

Core Physicochemical Properties

A foundational understanding of a compound begins with its basic physicochemical identifiers. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄FN₃O₄ | [2][3] |

| Molecular Weight | 331.298 g/mol | [2][3] |

| CAS Number | 56287-72-0 | [2][3] |

| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [2][3] |

While this information provides a starting point, a comprehensive profile requires experimental determination of several other key parameters. The subsequent sections of this guide will detail the methodologies for elucidating these properties.

Structural Elucidation and Verification

Confirming the chemical structure of a synthesized compound is a non-negotiable first step in its characterization. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point for complex amides due to its excellent solubilizing power. The resulting spectra will provide information on the number and types of protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for optimal resolution).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected signals would include aromatic protons, the methyl group protons of the tolyl moiety, the methylene protons of the fluoroacetamido group, and amide protons.

-

Integration of the signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This will provide a single peak for each unique carbon atom in the molecule.

-

-

Data Analysis:

-

Chemical shifts (δ) should be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

-

Coupling constants (J) in the ¹H NMR spectrum will reveal connectivity between adjacent protons.

-

The presence of a fluorine atom will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra for nearby nuclei.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience: For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred over KBr pellets as it requires minimal sample preparation and avoids potential issues with moisture. The resulting spectrum will show characteristic absorption bands for the amide, nitro, and aromatic functional groups.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

ATR: Place a small amount of the solid compound directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands for the key functional groups:

-

N-H stretching (amide): ~3300 cm⁻¹

-

C=O stretching (amide I band): ~1680-1630 cm⁻¹

-

N-H bending (amide II band): ~1640-1550 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550 and ~1350 cm⁻¹ respectively.

-

C-F stretching: ~1100-1000 cm⁻¹

-

Aromatic C-H and C=C stretching: ~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹ respectively.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Determining the purity of a compound is crucial for accurate biological testing and for meeting regulatory standards. Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic compounds like benzamide derivatives.

Expertise & Experience: A C18 column is a robust starting point for method development for many benzamide derivatives[4]. The mobile phase composition, particularly the ratio of organic solvent (like acetonitrile) to an aqueous buffer, is optimized to achieve good separation of the main compound from any impurities. A photodiode array (PDA) detector is advantageous as it can provide spectral information for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: RP-HPLC for Purity Analysis

-

Instrumentation:

-

A gradient-capable HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4].

-

-

Mobile Phase Preparation:

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.1% formic acid in water).

-

Mobile Phase B: An organic solvent (e.g., acetonitrile).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions for linearity assessment.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined from the UV-Vis spectrum (see section 6).

-

Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic components.

-

-

Data Analysis:

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Caption: Workflow for HPLC purity analysis.

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Experimental Protocol: Melting Point Determination

-

Instrumentation: A digital melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry compound and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Use a rapid heating rate to approximate the melting point.

-

For an accurate measurement, repeat with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Lipophilicity and Solubility

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Expertise & Experience: The shake-flask method is the gold standard for LogP determination[4]. It is essential to pre-saturate the n-octanol and aqueous phases with each other to ensure thermodynamic equilibrium. The concentration of the compound in each phase can be determined by HPLC or UV-Vis spectrophotometry.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Materials: n-Octanol (pre-saturated with water) and water or a suitable buffer (pre-saturated with n-octanol).

-

Procedure:

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully withdraw aliquots from both the aqueous and n-octanol layers.

-

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Caption: Shake-flask method for LogP determination.

Aqueous and Organic Solubility

Solubility is a critical factor for drug formulation and bioavailability. The equilibrium solubility in various solvents provides essential information for process chemistry and formulation development.

Experimental Protocol: Equilibrium Solubility Determination

-

Procedure:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Ensure a visible excess of solid remains.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

-

Sample Preparation:

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Data Reporting: Report the solubility in units of mg/mL or µg/mL.

Ionization Constant (pKa)

The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. This is crucial for understanding its behavior in different physiological environments.

Expertise & Experience: For compounds with a chromophore, UV-Vis spectrophotometry is a convenient method for pKa determination. The absorbance of the compound is measured at various pH values. A plot of absorbance versus pH will yield a sigmoidal curve from which the pKa can be determined.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH values.

-

Record the UV-Vis spectrum for each solution.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated forms differs significantly.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Conclusion

The comprehensive physicochemical characterization of this compound is a critical endeavor for its advancement as a potential therapeutic agent. This guide has provided a detailed framework of robust and validated experimental protocols for determining its key properties. By systematically applying these methodologies, researchers can generate a complete and reliable data package, facilitating informed decisions in the drug discovery and development pipeline. The principles and techniques outlined here are broadly applicable to the characterization of other novel benzamide derivatives, serving as a valuable resource for the medicinal chemistry community.

References

- BenchChem. (2025). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.

-

PubChem. (n.d.). 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide. Retrieved from [Link]

-

Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]

Sources

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Abstract

This technical guide delineates the proposed mechanism of action for the novel synthetic compound, this compound. In the absence of direct empirical studies on this specific molecule, this document synthesizes evidence from structurally related compounds to posit a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. Secondary potential mechanisms involving the modulation of inflammatory signaling pathways are also explored. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory and analgesic agents.

Introduction and Molecular Overview

This compound is a synthetic benzamide derivative with potential therapeutic applications as an anti-inflammatory, analgesic, and muscle relaxant agent. Its chemical structure is characterized by a central benzamide scaffold, substituted with a fluoroacetamido group, a nitro group, and an N-o-tolyl group. Each of these moieties is anticipated to contribute to the compound's overall pharmacological profile. Given the established role of benzamide derivatives in modulating inflammatory pathways, this guide will primarily focus on the most plausible mechanism of action: the inhibition of prostaglandin synthesis via interaction with cyclooxygenase enzymes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄FN₃O₄ |

| Molecular Weight | 331.30 g/mol |

| IUPAC Name | 2-(2-fluoroacetamido)-5-nitro-N-(2-methylphenyl)benzamide |

| Appearance | Solid |

| Solubility | Soluble in DMSO and other organic solvents |

Proposed Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[3][4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) predominantly exert their therapeutic effects through the inhibition of these enzymes.[5][6]

The benzamide scaffold is a well-recognized pharmacophore in the design of COX inhibitors.[2][7] The various substituents on the benzamide ring of the topic compound are likely to influence its binding affinity and selectivity for the COX isoforms.

-

Fluoroacetamido Group: The incorporation of fluorine into drug candidates can enhance metabolic stability and binding affinity for target proteins.[8][9] The electronegativity of the fluorine atom may facilitate interactions within the active site of COX enzymes.

-

Nitrobenzamide Moiety: While some nitrobenzamide derivatives have been explored for other biological activities, their presence can influence the electronic properties of the molecule, potentially impacting its interaction with the COX active site.[10][11][12] Furthermore, some benzamides have demonstrated anti-inflammatory effects through pathways independent of COX, such as the inhibition of the transcription factor NF-κB, which could represent a secondary mechanism.[13][14]

-

N-(o-tolyl) Group: The N-aryl substituent is a common feature in many COX inhibitors. The o-tolyl group's size and lipophilicity will likely play a role in the compound's orientation and binding within the hydrophobic channel of the COX active site.

Figure 1: Proposed mechanism of action via the arachidonic acid cascade.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are recommended.

In Vitro Cyclooxygenase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.[15][16][17]

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

-

Compound Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Incubation: In a 96-well plate, incubate the enzymes with the test compound or vehicle control for a predetermined time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specific incubation period (e.g., 10 minutes), terminate the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

-

Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Figure 2: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a standard for evaluating the anti-inflammatory effects of novel compounds.[18][19][20]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally at various doses. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.[19][21][22]

Step-by-Step Methodology:

-

Animal Acclimatization: Use Swiss albino mice, acclimatized as described above.

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., aspirin) orally or intraperitoneally.

-

Induction of Nociception: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

-

Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage protection from writhing for each group relative to the vehicle control group.

Illustrative Data Presentation

The following tables present hypothetical data that would be expected if this compound functions as a COX inhibitor.

Table 2: Hypothetical In Vitro COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | 5.2 | 0.8 | 6.5 |

| Celecoxib (Control) | >100 | 0.05 | >2000 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

Table 3: Hypothetical In Vivo Anti-Inflammatory and Analgesic Activity

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |

| Vehicle Control | - | 0 | 0 |

| Test Compound | 10 | 35 | 40 |

| Test Compound | 30 | 60 | 65 |

| Indomethacin | 10 | 65 | 70 |

Conclusion

Based on a comprehensive analysis of its structural components and the established pharmacology of related benzamide derivatives, the most probable primary mechanism of action for this compound is the inhibition of cyclooxygenase enzymes. This proposed mechanism is consistent with its potential anti-inflammatory and analgesic properties. Further empirical investigation using the detailed protocols provided in this guide is essential to definitively elucidate its molecular targets and therapeutic potential. The possibility of secondary mechanisms, such as the modulation of NF-κB signaling, warrants further exploration to fully characterize the pharmacological profile of this novel compound.

References

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.

- MDPI. (n.d.). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings.

- ACS Publications. (n.d.). N-2-(Phenylamino)

- PubMed. (n.d.). Anti-inflammatory and analgesic amides: new developments.

- PubMed. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage.

- ResearchGate. (2025). Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges.

- NIH. (2022).

- Bentham Science Publisher. (n.d.).

- Semantic Scholar. (2019).

- PubMed. (2008). Cyclooxygenase-1-selective inhibitors are attractive candidates for analgesics that do not cause gastric damage. design and in vitro/in vivo evaluation of a benzamide-type cyclooxygenase-1 selective inhibitor.

- Slideshare. (n.d.). Preclinical Models for Analgesic Drugs.pptx.

- PubMed. (2022). N-2-(Phenylamino)

- ResearchGate. (2019).

- Springer. (2010).

- Frontiers. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development.

- ResearchGate. (2025). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.

- PMC - NIH. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development.

- PubMed. (n.d.). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.

- Benchchem. (n.d.). 3-Nitrobenzamide|Research Chemical|CAS 645-09-0.

- Benchchem. (2025). A Comparative Analysis of N-methyl-2-(phenylamino)benzamide and Other COX-2 Inhibitors for Researchers and Drug Development Prof.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- MDPI. (n.d.). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.

- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

- ResearchGate. (2014).

- PMC - NIH. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.

- ResearchGate. (2025). Anti‐inflammatory and Analgesic Amides: New Developments | Request PDF.

- Benchchem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.

- PMC - NIH. (n.d.).

- Google Patents. (n.d.).

- Premier Publishing. (n.d.). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)-α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM.

- International Journal of Pharmacy and Biological Sciences. (n.d.).

- Wikipedia. (n.d.). Prostaglandin inhibitors.

- PubMed. (n.d.). Inhibition of prostanoid synthesis by human gastric mucosa.

- PubMed. (n.d.).

- ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....

- Frontiers. (2019).

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- CyberLeninka. (n.d.). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM.

- PubMed. (n.d.). Mechanisms of action of antimicrobials: focus on fluoroquinolones.

- SciSpace. (2019). Roles of Fluorine in Drug Design and Drug Action.

- PubMed. (n.d.).

Sources

- 1. Anti-inflammatory and analgesic amides: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 4. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1-selective inhibitors are attractive candidates for analgesics that do not cause gastric damage. design and in vitro/in vivo evaluation of a benzamide-type cyclooxygenase-1 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. ijpbs.com [ijpbs.com]

- 12. researchgate.net [researchgate.net]

- 13. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 19. mdpi.com [mdpi.com]

- 20. benthamscience.com [benthamscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical Models for Analgesic Drugs.pptx [slideshare.net]

biological activity of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

An In-Depth Technical Guide to the Prospective Biological Activity of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the prospective biological activities of the novel chemical entity, this compound. While direct experimental data on this specific molecule is not extensively published, its distinct structural motifs—a nitrobenzamide core, a fluoroacetamide group, and an N-aryl substitution—provide a strong basis for hypothesizing its therapeutic potential. This document synthesizes information from analogous compounds to propose primary areas of investigation, including oncology, infectious diseases, and inflammation. We present detailed, field-proven experimental protocols to systematically evaluate these potential activities, offering a roadmap for future research and development.

Molecular Profile and Structural Rationale

This compound (Molecular Formula: C₁₆H₁₄FN₃O₄) is a complex benzamide derivative.[1] Its therapeutic potential can be inferred by deconstructing its architecture:

-

Nitrobenzamide Scaffold : The presence of a nitroaromatic group is a key indicator for several biological functions. Nitroaromatic compounds are extensively investigated as hypoxia-activated prodrugs (HAPs) for cancer therapy, as the low-oxygen environment of solid tumors facilitates the reduction of the nitro group into cytotoxic species.[2][3] Furthermore, various nitrobenzamide derivatives have demonstrated significant antimicrobial and antiprotozoal efficacy.[2][4][5]

-

Fluoroacetamide Moiety : The incorporation of fluorine is a classic strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] The fluoroacetamide group is structurally related to fluoroacetic acid, suggesting potential interactions with metabolic enzymes.[7]

-

N-(o-tolyl)benzamide Core : This portion of the molecule contributes to its overall lipophilicity and conformational geometry, which are critical for target engagement and pharmacokinetic properties. N-aryl benzamides are a versatile class of compounds with activities ranging from tubulin polymerization inhibition to antimicrobial action.[8][9]

One vendor has noted potential muscle relaxant and analgesic properties through prostaglandin synthesis inhibition, though this is not yet substantiated in peer-reviewed literature.[7] This guide will focus on the more mechanistically plausible activities derived from its core structures.

Prospective Therapeutic Arena I: Oncology

The nitroaromatic functionality of this compound makes it a prime candidate for development as a hypoxia-activated anticancer agent.

Hypothesized Mechanism: Bioreductive Activation in Hypoxic Tumors

Solid tumors frequently contain regions of severe oxygen deprivation (hypoxia), which renders them resistant to radiation and conventional chemotherapy.[2][3] Nitroaromatic compounds can exploit this unique feature. In hypoxic cells, endogenous reductase enzymes can reduce the nitro group to highly reactive and cytotoxic species, such as nitroso and hydroxylamine radicals. These radicals can induce DNA damage and apoptosis, leading to selective killing of cancer cells in the tumor microenvironment.[2] In contrast, under normal oxygen (normoxic) conditions, the initial radical is rapidly re-oxidized back to the parent compound, sparing healthy tissue.[2]

Caption: Mechanism of nitroaromatic hypoxia-activated prodrugs.

Protocol: In Vitro Cytotoxicity Assessment under Normoxia vs. Hypoxia

This protocol determines the compound's selective cytotoxicity towards cancer cells in a low-oxygen environment.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast, HCT116 for colon)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter 96® AQueous One Solution (MTS)

-

Hypoxia chamber or incubator with O₂ control (1% O₂)

-

96-well cell culture plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 2X stock of the test compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Remove medium from plates and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

-

Incubation:

-

Place one plate in a standard incubator (normoxia: ~21% O₂).

-

Place the second plate in a hypoxic incubator (hypoxia: 1% O₂).

-

Incubate both plates for 48-72 hours.

-

-

Viability Assay (MTS):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions using non-linear regression.

-

Expected Outcome & Interpretation: A successful hypoxia-activated prodrug will exhibit a significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions. The ratio of IC₅₀ (normoxia) / IC₅₀ (hypoxia) provides a quantitative measure of its hypoxia-selective cytotoxicity.

| Compound | Cell Line | IC₅₀ (Normoxia) | IC₅₀ (Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) |

| This compound | MCF-7 | Expected | Expected | Calculated |

| Positive Control (e.g., Tirapazamine) | MCF-7 | ~50 µM | ~1 µM | ~50 |

| Negative Control (e.g., Doxorubicin) | MCF-7 | ~0.5 µM | ~0.5 µM | ~1 |

| Table 1: Hypothetical data presentation for cytotoxicity screening. |

Prospective Therapeutic Arena II: Antimicrobial and Antiprotozoal Activity

The benzamide scaffold is a cornerstone in many antimicrobial agents, and nitro-containing heterocycles are effective against a range of pathogens.[4][5][8]

Rationale and Potential Targets

-

Antibacterial: Nitroaromatic compounds can undergo enzymatic reduction within bacterial cells, creating reactive nitrogen species that damage DNA, proteins, and lipids.[5] The mechanism is analogous to their anticancer effects but relies on bacterial nitroreductases.

-

Antiprotozoal: Drugs like benznidazole and nifurtimox, used to treat Chagas disease, are nitroheterocycles that generate oxidative stress within the parasite Trypanosoma cruzi.[10] The subject compound could potentially interfere with essential parasitic metabolic pathways, such as the pyruvate:ferredoxin oxidoreductase (PFOR) reaction, which is crucial for anaerobic energy metabolism in some protozoa.[11]

Caption: Workflow for MIC and MBC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Protozoan parasite (e.g., Giardia intestinalis trophozoites)

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, TYI-S-33 medium for Giardia)

-

Sterile 96-well microplates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Vehicle control (DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 1 x 10⁴ trophozoites/mL for protozoa.

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

-

Inoculation: Add 10 µL of the prepared inoculum to each well.

-

Controls: Include wells for a positive control (standard antibiotic), a negative control (inoculum only), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; microaerophilic conditions for Giardia).

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or motile trophozoites (for protozoa) as observed by eye or with an inverted microscope.

Data Presentation: Results are typically presented in a table comparing the MIC values of the test compound against various microorganisms.

| Microorganism | Compound | Positive Control (Ciprofloxacin) |

| S. aureus (Gram +) | Expected MIC (µg/mL) | ~1 µg/mL |

| E. coli (Gram -) | Expected MIC (µg/mL) | ~0.015 µg/mL |

| G. intestinalis | Expected MIC (µg/mL) | ~0.05 µg/mL (Metronidazole) |

| Table 2: Example data table for MIC results. |

Conclusion and Future Directions

This compound is a synthetic compound with significant, albeit unexplored, therapeutic potential. Based on a robust analysis of its chemical structure, the most promising avenues for investigation are in oncology , as a hypoxia-activated prodrug, and in infectious disease , as a novel antimicrobial or antiprotozoal agent. The experimental protocols detailed in this guide provide a validated framework for systematically evaluating these activities.

Future research should prioritize the proposed in vitro screening. Positive results, particularly a high hypoxic cytotoxicity ratio or potent antimicrobial MIC values, would warrant progression to more advanced studies, including mechanism-of-action elucidation, in vivo efficacy testing in animal models, and preliminary pharmacokinetic and toxicity profiling.

References

-

ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]

-

Rasheed, S. et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Retrieved from [Link]

-

Wang, S. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Indian Journal of Chemistry. (2019). Synthesis and antimicrobial activity of pyrimidinylsulfamoyl azolylbenzamides. Retrieved from [Link]

-

Steinebach, M. F. et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Vasile, C. et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Retrieved from [Link]

-

Rivera, G. et al. (2019). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules. Retrieved from [Link]

-

Al-Ghamdi, S. et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules. Retrieved from [Link]

-

Ratrey, P. et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. Retrieved from [Link]

-

Iqbal, M. A. et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Pharmaceuticals. Retrieved from [Link]

-

Marín, C. et al. (2018). Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. ChemMedChem. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide. Retrieved from [Link]

-

Sobańska, K. et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3D-GCA28772 - 2-2-fluoroacetamido-5-nitro-n-o-tolylbenzami… [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS No. 56287-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide (CAS No. 56287-72-0), a nitrobenzamide derivative with potential pharmacological applications. The document elucidates the compound's chemical properties, proposes a detailed synthetic pathway, and explores its potential biological activities, including its role as a muscle relaxant and analgesic.[1] A hypothesized mechanism of action is presented, focusing on the inhibition of prostaglandin synthesis. Furthermore, this guide outlines a framework for future research, providing detailed experimental protocols for characterization and validation of its therapeutic potential.

Introduction: Unveiling a Potential Therapeutic Agent

This compound is a complex organic molecule belonging to the nitrobenzamide family.[2] Its structure, featuring a fluoroacetamido group, a nitro group, and an o-tolyl moiety, suggests a range of potential biological activities. Preliminary data indicates its potential as a potent muscle relaxant with analgesic properties, possibly acting through the inhibition of prostaglandin synthesis.[1] As a functional derivative of fluoroacetic acid, this compound warrants a thorough investigation into its pharmacological profile and therapeutic utility.[1] This guide serves as a foundational resource for researchers aiming to explore the multifaceted nature of this compound.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 56287-72-0 | [3] |

| Molecular Formula | C16H14FN3O4 | [4][5] |

| Molecular Weight | 331.30 g/mol | [4] |

| Appearance | White solid (predicted) | [6] |

| Purity | ≥95% (commercially available) | [4] |

| Storage | Recommended at 2-8°C | [6][7] |

| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | [5] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The proposed pathway is outlined below, leveraging established organic chemistry reactions. The key intermediate for this synthesis is 2-Amino-5-nitro-N-(o-tolyl)benzamide.[8][9]

Sources

- 1. 3D-GCA28772 - 2-2-fluoroacetamido-5-nitro-n-o-tolylbenzami… [cymitquimica.com]

- 2. Cas 56287-72-0,BENZAMIDE, 2-[(2-FLUOROACETYL)AMINO]-N-(2-METHYLPHENYL)-5-NITRO- | lookchem [lookchem.com]

- 3. BENZAMIDE, 2-[(2-FLUOROACETYL)AMINO]-N-(2-METHYLPHENYL)-5-NITRO- | 56287-72-0 [chemicalbook.com]

- 4. 56287-72-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. This compound [cymitquimica.com]

- 6. CAS No.56287-72-0,BENZAMIDE, 2-[(2-FLUOROACETYL)AMINO]-N-(2-METHYLPHENYL)-5-NITRO- Suppliers [lookchem.com]

- 7. 2-Amino-5-nitro-N-(o-tolyl)benzamide | 23076-31-5 [sigmaaldrich.com]

- 8. 2-Amino-5-nitro-N-(o-tolyl)benzamide_TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide molecular structure and properties

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide, a halogenated nitrobenzamide derivative. The document details its molecular structure, physicochemical properties, a probable synthesis pathway, and potential applications based on its structural motifs. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development, offering foundational data to support further investigation and utilization of this compound.

Introduction

This compound is a synthetic organic compound characterized by a complex molecular architecture. Its structure integrates several key functional groups: a benzamide core, a nitro group, an o-tolyl substituent, and a fluoroacetamide moiety. The benzamide framework is a common feature in many pharmacologically active molecules.[1] The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Furthermore, the nitroaromatic group is a well-known electrophilic moiety that can be crucial for certain biological activities or serve as a synthetic handle for further chemical modifications. This guide synthesizes the available information to present a detailed profile of this compound.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is defined by a central benzene ring substituted at positions 1, 2, and 4. The N-(o-tolyl)benzamide forms the core, with a fluoroacetamido group at the 2-position and a nitro group at the 5-position.

Chemical Structure:

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 56287-72-0 | [3][4] |

| Molecular Formula | C₁₆H₁₄FN₃O₄ | [3] |

| Molecular Weight | 331.30 g/mol | [3][4] |

| Appearance | Neat / Solid | [3] |

| Synonyms | 2-[(2-Fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide, N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine | [3][4] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [4] |

Synthesis and Characterization

Proposed Synthetic Pathway:

The synthesis would proceed via a nucleophilic acyl substitution, where the primary amino group of 2-amino-5-nitro-N-(o-tolyl)benzamide attacks an activated fluoroacetylating agent, such as fluoroacetyl chloride or fluoroacetic anhydride.

Precursor: 2-Amino-5-nitro-N-(o-tolyl)benzamide (CAS: 23076-31-5)[5][7] Reagent: Fluoroacetyl chloride (or Fluoroacetic anhydride) Solvent: A suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

-

Step 1: Dissolution Dissolve 1.0 equivalent of 2-Amino-5-nitro-N-(o-tolyl)benzamide (CAS: 23076-31-5) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).[5]

-

Step 2: Addition of Base Add 1.1 equivalents of triethylamine to the solution and stir for 10 minutes at 0°C (ice bath). The base acts as a scavenger for the acid generated during the reaction.

-

Step 3: Acylation Slowly add 1.1 equivalents of fluoroacetyl chloride dropwise to the stirring solution, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Reaction Quenching Once the reaction is complete, quench the reaction by adding distilled water.

-

Step 5: Extraction and Purification Separate the organic layer and wash it sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Caption: Proposed synthesis workflow for the target compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the molecular structure and the successful incorporation of the fluoroacetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide), and N-O (nitro) stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Applications and Fields of Interest

While specific applications for this compound are not documented in publicly available research, its structural components suggest several areas of potential interest for researchers.

-

Medicinal Chemistry Intermediate: The molecule serves as a valuable intermediate.[5][6][8] The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of derivatives for screening. The fluoroacetamide group is a bioisostere for other functional groups and can enhance biological activity.[9]

-

Probe for Chemical Biology: The presence of a reactive fluoroacetyl group could make this compound a candidate for covalent inhibitors or chemical probes, depending on the biological context.

-

Materials Science: Nitroaromatic compounds can have applications in materials science, for example, as precursors for dyes or compounds with non-linear optical properties.

The introduction of fluoroalkyl groups into aromatic amines is a significant area of research, often catalyzed by visible light, indicating the relevance of such structures in modern synthetic chemistry.[10]

Safety and Handling

This compound is intended for laboratory research use only.[3] As with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

This compound is a multifaceted molecule with potential for further exploration. This guide has provided a consolidated source of its known properties and a scientifically sound, proposed synthesis protocol. The unique combination of a benzamide core, a reactive nitro group, and a modulating fluoroacetyl moiety makes it a compound of interest for synthetic chemists and drug discovery professionals. Further research is warranted to elucidate its biological activity and unlock its full potential in various scientific domains.

References

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12151-12159. [Link]

- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.

-

PubMed. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 20(8), 1017-1033. [Link]

-

National Center for Biotechnology Information. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(15), 10343-10361. [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

Sources

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. BENZAMIDE, 2-[(2-FLUOROACETYL)AMINO]-N-(2-METHYLPHENYL)-5-NITRO- | 56287-72-0 [chemicalbook.com]

- 5. 2-Amino-5-nitro-N-(o-tolyl)benzamide_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Landscape of Nitrobenzamide Derivatives: A Technical Guide to Target Identification and Validation

Abstract

The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutics. The strategic incorporation of a nitro group onto this framework gives rise to nitrobenzamide derivatives, a chemical class endowed with a remarkably diverse and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the established and prospective therapeutic targets of these compounds, moving beyond a simple catalog of activities to elucidate the underlying mechanisms of action. As a resource for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices and furnishes robust, field-proven protocols for target identification and validation, empowering the scientific community to unlock the full therapeutic potential of the nitrobenzamide core.

Part 1: Established & Primary Therapeutic Targets

The versatility of the nitrobenzamide scaffold is demonstrated by its potent activity against a range of validated targets in oncology and infectious disease. This section delves into the primary mechanisms through which these derivatives exert their therapeutic effects.

DNA Damage Response: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Scientific Rationale: Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for sensing and signaling single-strand DNA breaks. In cancers harboring defects in the homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), inhibiting PARP creates a synthetic lethal scenario. The accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be repaired by the deficient HR pathway, resulting in catastrophic DNA damage and selective cancer cell death. The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of PARP's natural substrate, NAD+, making nitrobenzamide derivatives prime candidates for PARP inhibition.[1]

Mechanism of PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition by nitrobenzamides in HR-deficient cancer cells.

Experimental Workflow: PARP Activity/Inhibition Assay (Colorimetric)

This protocol provides a method to quantify PARP activity by measuring the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.

-

Plate Preparation: Use a 96-well plate pre-coated with histones.

-

Sample Preparation:

-

Prepare cell lysates from cancer cell lines of interest. Determine protein concentration using a BCA assay.

-

Dilute lysates to a standard concentration (e.g., 1 mg/mL) in PARP Assay Buffer.

-

-

Reaction Setup: For each well, add:

-

50 µL of 1X PARP Buffer.

-

10 µL of cell lysate or purified PARP enzyme (positive control).

-

10 µL of Nitrobenzamide Derivative (at various concentrations) or vehicle (DMSO control). For an inhibition control, use a known PARP inhibitor like 3-aminobenzamide.[2]

-

Incubate for 10 minutes at room temperature.

-

-

Reaction Initiation: Add 10 µL of 10X PARP Substrate (containing biotinylated NAD+) to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection:

-

Wash wells 3 times with 1X Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Wash wells 3 times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).

-

Add 100 µL of Stop Solution.

-

-

Data Acquisition: Read absorbance at 450 nm using a microplate reader. Calculate IC50 values by plotting the percentage of inhibition versus the log concentration of the nitrobenzamide derivative.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |

| 2-Cyano-4-nitrobenzamide | Data Not Available | Data Not Available | Data Not Available |

| Olaparib | 1.5 | 0.8 | 0.53 |

| Rucaparib | 7.2 | 1.4 | 0.19 |

| Niraparib | 3.8 | 2.1 | 0.55 |

| Table 1: Comparative IC50 values of established PARP inhibitors. Data for novel nitrobenzamides would be benchmarked against these standards to determine potency and selectivity.[3] |

Antimycobacterial Activity: DprE1 Covalent Inhibition

Scientific Rationale: Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is an essential enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan. Its absence in mammals makes it a highly attractive and specific target for anti-tuberculosis (TB) drug development.[4] Several nitroaromatic compounds, including nitrobenzamides, function as covalent inhibitors of DprE1.[5]

Mechanism of Action: The mechanism relies on the bioreductive activation of the nitro group. Inside the mycobacterium, the nitro group of the benzamide derivative is reduced by the FAD cofactor of DprE1, forming a highly reactive nitroso intermediate. This intermediate is then susceptible to nucleophilic attack by a key cysteine residue (Cys387) in the DprE1 active site, forming an irreversible covalent bond that permanently inactivates the enzyme and leads to bacterial death.[4][6]

Quantitative Data: Antimycobacterial Activity of Nitrobenzamide Derivatives

The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible growth of Mycobacterium tuberculosis (Mtb).

| Compound Series | Example Derivative | MIC against Mtb H37Rv (µg/mL) | Reference |

| 3,5-Dinitrobenzamide | Compound d2 | 0.031 | [4] |

| N-Alkyl 3,5-Dinitrobenzamide | Compound 12 (C8H17 alkyl chain) | 0.016 | [6][7] |

| N-Alkyl 3,5-Dinitrobenzamide | Compound 11 (C6H13 alkyl chain) | 0.016 | [6] |

| Control Drug | Isoniazid (INH) | ~0.05 | [6] |

| Control DprE1 Inhibitor | DNB1 | 0.016 - 0.031 | [6][7] |

| Table 2: MIC values demonstrating the potent activity of dinitrobenzamide derivatives against M. tuberculosis, comparable to or exceeding standard treatments and reference inhibitors. |

Part 2: Emerging & Prospective Therapeutic Targets

The structural features of nitrobenzamide derivatives suggest their potential to modulate a wider array of biological targets, opening new avenues for therapeutic intervention in neurodegeneration and oncology.

Neuroprotection: Sirtuin 2 (SIRT2) Inhibition

Scientific Rationale: SIRT2, a NAD+-dependent deacetylase, has been implicated in the pathology of neurodegenerative disorders like Parkinson's and Huntington's disease.[8] Inhibition of SIRT2 has shown neuroprotective effects, in part by altering the aggregation of toxic proteins such as α-synuclein and huntingtin.[8] While much of the pioneering work has been on 3-(N-arylsulfamoyl)benzamides, the core benzamide scaffold is the key interacting element.[9] This provides a strong rationale for exploring nitro-substituted benzamides as a novel class of SIRT2 inhibitors to achieve enhanced potency or improved pharmacokinetic properties.

Oncology: Hypoxia-Activated Prodrugs (HAPs)

Scientific Rationale: The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. This state makes cancer cells resistant to conventional radiation and chemotherapy but also presents a unique vulnerability.[10] The nitroaromatic group is an ideal trigger for HAPs. In well-oxygenated normal tissues, the one-electron reduction of the nitro group is a futile cycle, as oxygen rapidly re-oxidizes the resulting radical anion.[11] However, in the absence of oxygen in hypoxic tumors, endogenous nitroreductase enzymes can fully reduce the nitro group to hydroxylamine and amine species. This bio-reduction causes a dramatic electronic shift, leading to the fragmentation of a linker and the release of a potent cytotoxic agent directly at the tumor site, minimizing systemic toxicity.[12][13][14]

Mechanism of Hypoxia-Activated Prodrugs

Caption: Selective activation of a nitrobenzamide prodrug in hypoxic tumors.

Oncology: Tubulin Polymerization Inhibition